3,4,5-Trifluoropyridin-2-amine
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Overview
Description
3,4,5-Trifluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on well-established fluorination technologies and the availability of fluorinated synthetic blocks. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoropyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for nucleophilic substitution reactions.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
3,4,5-Trifluoropyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoropyridine
- 2,4,5-Trifluoropyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
3,4,5-Trifluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence its reactivity and biological activity compared to other fluorinated pyridines. The compound’s unique properties make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H3F3N2 |
---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
3,4,5-trifluoropyridin-2-amine |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10) |
InChI Key |
YPUFJIJQDMKJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)F)F |
Origin of Product |
United States |
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